molecular formula C6H8Br2N2O B1373740 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide CAS No. 1252185-47-9

2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide

Cat. No.: B1373740
CAS No.: 1252185-47-9
M. Wt: 283.95 g/mol
InChI Key: IZURTEFMHTXRFP-UHFFFAOYSA-N
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Description

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide is a chemical compound with the molecular formula C6H7BrN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide typically involves the bromination of 1-(1-methyl-1H-pyrazol-4-yl)ethanone. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetonitrile, under controlled temperature conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, which can influence its binding to enzymes or receptors. The pyrazole ring can interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide is unique due to its specific substitution pattern on the pyrazole ring, which can confer distinct chemical and biological properties.

Biological Activity

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide, with the CAS number 706819-66-1, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

The molecular formula of this compound is C6H7BrN2O, with a molecular weight of 217.04 g/mol. The compound features a brominated pyrazole derivative, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

Synthesis

The synthesis of 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of 1-methyl-1H-pyrazol-4-yl ethanone with brominating agents such as pyridinium perbromide in solvents like ethanol and dichloromethane. The yield reported in one study was approximately 89% under optimized conditions .

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, research has shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 1: Summary of Antimicrobial Activity

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanoneE. coli32 µg/mL
2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanoneMRSA16 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies indicate that it exhibits moderate cytotoxic effects on certain cancer cell lines, suggesting potential for further development as an anticancer agent. The IC50 values vary depending on the cell type and treatment duration .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
HeLa25
MCF730

Case Studies

A notable case study involved the use of pyrazole derivatives in treating infections caused by multidrug-resistant bacteria. The study demonstrated that compounds similar to 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone could enhance the efficacy of existing antibiotics when used in combination therapies. This finding underscores the importance of exploring new chemical entities in the fight against antibiotic resistance .

Properties

IUPAC Name

2-bromo-1-(1-methylpyrazol-4-yl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O.BrH/c1-9-4-5(3-8-9)6(10)2-7;/h3-4H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZURTEFMHTXRFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1252185-47-9
Record name 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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